
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal
Vue d'ensemble
Description
“5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal” is a chemical compound with the CAS Number: 419534-29-5 . It has a molecular weight of 244.33 . The IUPAC name for this compound is (2E,4E)-5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3/b7-6+,11-8+ . Unfortunately, the specific 3D structure is not available in the search results.Physical And Chemical Properties Analysis
This compound has a storage temperature of 28°C . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Synthesis and Characterization of Curcuminoids Derivatives : A study involved the synthesis of unsymmetrical mono-carbonyl curcuminoids, including compounds related to 5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal. These compounds were characterized using various spectroscopic techniques, and their quantum chemical insights, nonlinear optical properties, and molecular stability were analyzed (Khalid et al., 2020).
Key Intermediates in Synthesis of Strobilurin B : Another research highlighted the preparation of a compound similar to the one as a key intermediate in the synthesis of Strobilurin B, which is an important fungicide (Popovsky et al., 2012).
Synthesis and Application in Polyenals : The synthesis of halogeno polyenals, including compounds structurally related to this compound, was reported. These compounds serve as precursors for various conjugated polyenals, demonstrating their utility in synthetic organic chemistry (Soullez et al., 1997).
Regio-Controlled Synthesis of Substituted Phenols : Research has been conducted on the condensation of compounds like this compound with β-dicarbonyl compounds to produce substituted phenols, demonstrating its application in the synthesis of complex organic molecules (Chan & Brownbridge, 1981).
Synthesis of Fluorinated Retinoic Acids and Analogues : A study explored the synthesis of fluorinated retinoic acids and their analogues using a similar compound. These analogues showed potential in causing regression of chemically induced skin papillomas in mice, highlighting their biomedical applications (Lovey & Pawson, 1981).
Anti-Inflammatory Components from Antrodia Camphorata : Research identified new benzenoids with anti-inflammatory properties from Antrodia Camphorata, including compounds structurally related to this compound. These compounds were found to inhibit nitric oxide production in a dose-dependent manner (Chen et al., 2013).
Propriétés
IUPAC Name |
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpenta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNAPUXYLZDDGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)
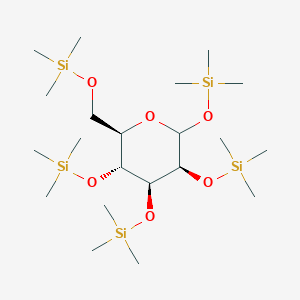
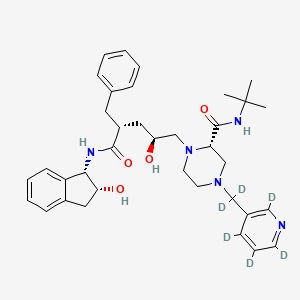

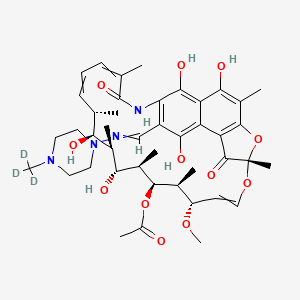

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)
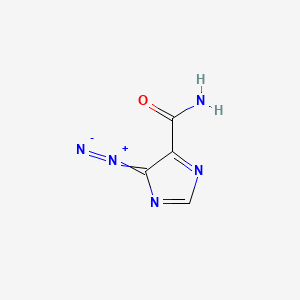
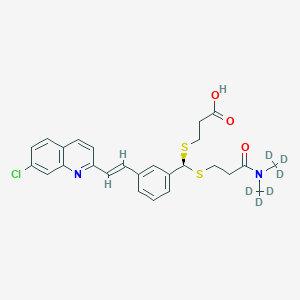

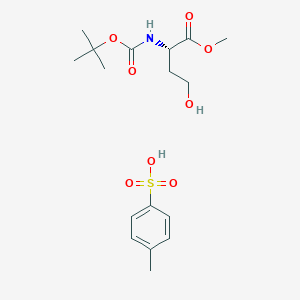

![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)